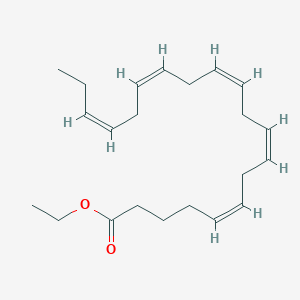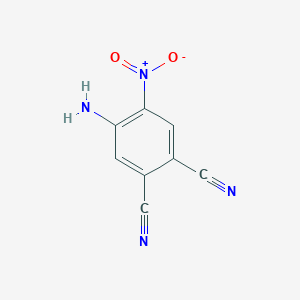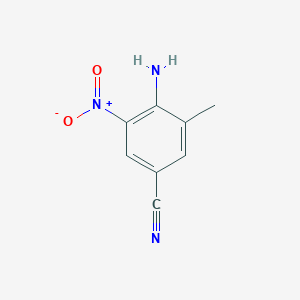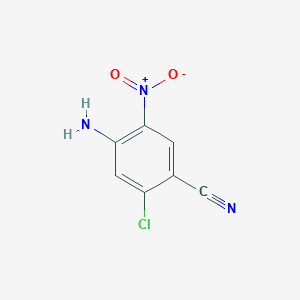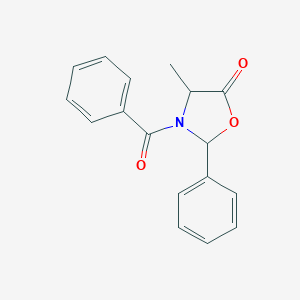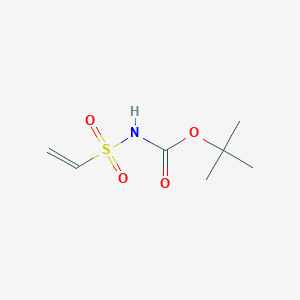
tert-Butyl vinylsulfonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl vinylsulfonylcarbamate is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol . It is known for its applications in organic synthesis, particularly as a reagent for the synthesis of other compounds . The compound appears as a white crystalline powder and is soluble in both water and organic solvents .
Vorbereitungsmethoden
The synthesis of tert-Butyl vinylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with vinyl sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial equipment to ensure efficiency and safety .
Analyse Chemischer Reaktionen
tert-Butyl vinylsulfonylcarbamate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl vinylsulfonylcarbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl vinylsulfonylcarbamate involves its ability to act as a protecting group for amines in organic synthesis . The compound forms stable carbamate linkages with amines, protecting them from unwanted reactions during synthetic processes . The protecting group can be removed under mild acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl vinylsulfonylcarbamate can be compared with other carbamate protecting groups, such as:
tert-Butyloxycarbonyl (Boc): Similar to this compound, Boc is used to protect amines in organic synthesis.
Carboxybenzyl (Cbz): Cbz is another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): Fmoc is used for protecting amines and can be removed with a base.
The uniqueness of this compound lies in its ability to form stable carbamate linkages while being removable under relatively mild conditions .
Eigenschaften
IUPAC Name |
tert-butyl N-ethenylsulfonylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-5-13(10,11)8-6(9)12-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJVBDSRMVBYAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
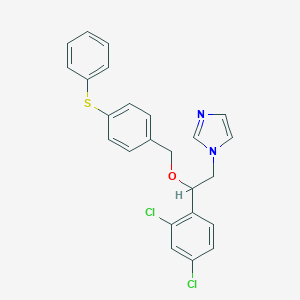
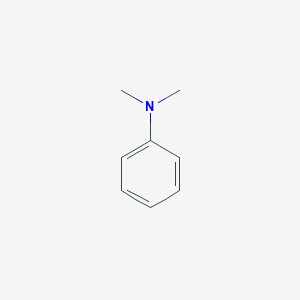

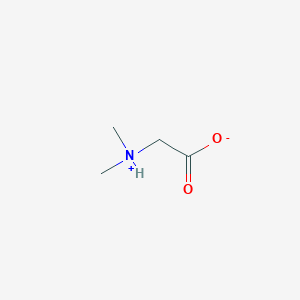
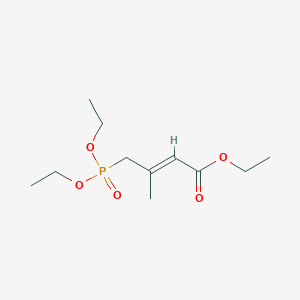
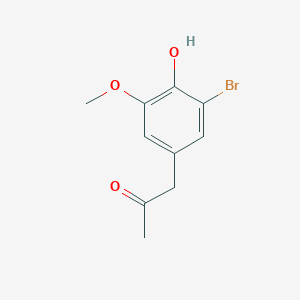
![Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-](/img/structure/B42422.png)
